1-(3,4-difluorobenzoyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-(3,4-Difluorobenzoyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of both difluorobenzoyl and difluoromethyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-difluorobenzoyl chloride with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the azetidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-difluorobenzoyl)-3-(difluoromethyl)azetidine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of specific enzymes or disruption of cellular processes, contributing to its potential antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-(3,4-Difluorobenzoyl)-3-(difluoromethyl)azetidine can be compared with other similar compounds, such as:
2,4-Difluorobenzoyl chloride: Used as a pharmaceutical intermediate, it shares the difluorobenzoyl moiety but differs in its overall structure and reactivity.
2,5-Difluorobenzyl alcohol: Another compound with difluorobenzyl groups, it is used in various chemical syntheses and has different functional properties.
The uniqueness of this compound lies in its specific combination of functional groups and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIHQQVVODDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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